
Paroxetine hydrochloride hemihydrate
概要
説明
パロキセチンは、主に抗うつ剤として使用される選択的セロトニン再取り込み阻害薬です。 うつ病、強迫性障害、パニック障害、社会不安障害、心的外傷後ストレス障害、全般性不安障害、月経前不快気分障害の治療に一般的に処方されています . パロキセチンは、脳内のセロトニンのレベルを高めることで作用し、気分の改善と不安の軽減に役立ちます .
準備方法
合成経路と反応条件: パロキセチンはいくつかの方法で合成できます。一般的な方法の1つは、ピペリジン誘導体をフルオロフェニル化合物と反応させる方法です。このプロセスには通常、以下の手順が含まれます。
ピペリジン誘導体の形成: ピペリジン誘導体は、ピペリジン環の形成を含む一連の反応によって合成されます。
フルオロフェニル化合物との反応: ピペリジン誘導体は、その後、制御された条件下でフルオロフェニル化合物と反応してパロキセチンを形成します.
工業生産方法: パロキセチンの工業生産には、ホットメルト押出成形や3次元印刷などの高度な技術が使用されることが多いです。 これらの方法は、錠剤の質量と寸法の均一性、ならびに薬物含有量と溶解プロファイルの一貫性を確保します .
化学反応の分析
反応の種類: パロキセチンは、以下を含むさまざまな化学反応を起こします。
酸化: パロキセチンは、酸化されてさまざまな代謝産物を生成できます。
還元: 還元反応は、パロキセチン中の官能基を修飾できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな代謝産物と修飾されたパロキセチン誘導体が含まれます .
4. 科学研究への応用
パロキセチンは、さまざまな科学研究に幅広く応用されています。
化学: パロキセチンは、選択的セロトニン再取り込み阻害剤に関する研究においてモデル化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるセロトニンの影響を調べるために使用されます。
医学: パロキセチンは、精神疾患の治療における治療効果について広く研究されています。
科学的研究の応用
Paroxetine hydrochloride hemihydrate is a pharmaceutical compound primarily used as a selective serotonin reuptake inhibitor (SSRI) for treating various mental health disorders . It functions by potentiating serotonergic activity in the central nervous system through the inhibition of serotonin reuptake .
Clinical Applications
Paroxetine is indicated for the treatment of several conditions :
- Major Depressive Disorder: Paroxetine tablets are effective in treating major depressive disorder .
- Social Anxiety Disorder: It is used in the treatment of social anxiety disorder .
- Obsessive Compulsive Disorder (OCD): Paroxetine is also prescribed for managing obsessive compulsive disorder . Clinical trials have shown that patients receiving paroxetine experienced a significant reduction in the Yale-Brown Obsessive Compulsive Scale (YBOCS) total score compared to those on placebo .
- Panic Disorder (PD): The drug is utilized in the treatment of panic disorder .
- Generalized Anxiety Disorder (GAD): Paroxetine is effective for generalized anxiety disorder .
Pharmacokinetics and Pharmacodynamics
Paroxetine hydrochloride is completely absorbed following oral administration . The mean elimination half-life is approximately 21 hours after a 30 mg daily dose . The drug is extensively metabolized, and its metabolites are considered inactive . Paroxetine's metabolism is partly mediated by CYP2D6, with metabolites primarily excreted in urine and feces . Food slightly increases the bioavailability of paroxetine, with a 6% increase in AUC and a 29% increase in Cmax when taken with food .
Paroxetine distributes throughout the body, including the central nervous system, with only a small fraction remaining in the plasma . Approximately 95% of paroxetine binds to plasma proteins at a concentration of 100 ng/mL .
Dosage and Administration
Dosages should be carefully adjusted for patients with renal or hepatic impairment .
Process for Decolorization
作用機序
パロキセチンは、セロトニントランスポーター受容体を通じたセロトニンのシナプス前再取り込みを阻害することによって、セロトニン作動性活性を高めます。 この阻害は、シナプス間隙におけるセロトニンのレベルを高め、うつ病や不安の症状の軽減に役立ちます . パロキセチンは、さまざまな受容体や酵素などの他の分子標的とも相互作用して、その治療効果を発揮します .
類似の化合物:
フルオキセチン: うつ病や不安障害の治療に使用される別の選択的セロトニン再取り込み阻害薬。
セルタリン: 同様の治療用途を持つ選択的セロトニン再取り込み阻害薬。
シタロプラム: 同じクラスの別の化合物であり、同様の適応症に使用されます.
パロキセチンの独自性: パロキセチンは、セロトニン再取り込み阻害に対する高力価と選択性において独特です。それは、他の選択的セロトニン再取り込み阻害薬と比較して、比較的短い半減期を持つ独特の薬物動態プロファイルを持っています。 これは、中止時に離脱症状を引き起こす可能性が高くなります .
類似化合物との比較
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Sertraline: A selective serotonin reuptake inhibitor with similar therapeutic uses.
Citalopram: Another compound in the same class, used for similar indications.
Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .
特性
CAS番号 |
110429-35-1 |
---|---|
分子式 |
C38H42F2N2O7 |
分子量 |
676.7 g/mol |
IUPAC名 |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |
InChI |
InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |
InChIキー |
ZXJDTEDKPXHKJZ-HBQYTBQASA-N |
SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |
異性体SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
正規SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
外観 |
Solid powder |
沸点 |
451.7±45.0 |
melting_point |
120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |
Key on ui other cas no. |
78246-49-8 110429-35-1 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?
A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]
Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?
A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:
- Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]
- Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.
- Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.
Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?
A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.
Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?
A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。